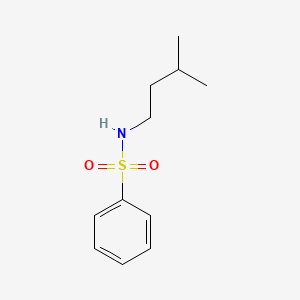

N-(3-methylbutyl)benzenesulfonamide

Description

N-(3-Methylbutyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group linked to a 3-methylbutylamine moiety. Its molecular formula is C₁₁H₁₅NO₂S (molecular weight: 245.3 g/mol) . This compound is notable for its structural versatility, enabling applications in medicinal chemistry and materials science. Key physical properties include a purity of ≥95% and a melting point range that varies depending on functional group modifications (e.g., fluorinated derivatives exhibit distinct thermal stability) . Spectral characterization via ¹H NMR, ¹³C NMR, and ESI-HRMS confirms its structural integrity, with distinct signals for the sulfonamide (-SO₂NH-) and branched alkyl chain .

Properties

IUPAC Name |

N-(3-methylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-10(2)8-9-12-15(13,14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPUMJGHGCVYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+NH2(CH2)3CH3→C6H5SO2NH(CH2)3CH3+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of N-(3-methylbutyl)amine.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemical Applications

N-(3-methylbutyl)benzenesulfonamide serves as a valuable reagent in organic synthesis. It is utilized as a building block for the formation of more complex molecules through various reactions:

- Oxidation and Reduction : The compound can undergo oxidation to form derivatives like 4-hydroxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide and reduction to yield 4-methoxy-3-methyl-N-(3-methylbutyl)benzenamine.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzenesulfonamides depending on the nucleophile used.

Biological Applications

Research has indicated that this compound exhibits potential biological activity:

- Enzyme Inhibition : It has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor progression. Compounds similar to this compound have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential therapeutic implications for cancer treatment .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties, showing effectiveness against various bacterial strains and potential as an anti-biofilm agent .

Medical Applications

This compound has been explored for its therapeutic properties:

- Neurological Disorders : It is being investigated for its role as a sodium channel blocker, which could be beneficial in treating conditions like epilepsy and pain syndromes. Studies have highlighted its potential to modulate sodium channels involved in neuronal excitability .

- Pain Management : The compound's ability to inhibit specific sodium channels (e.g., Nav1.7) suggests it may be useful in managing chronic pain conditions, including neuropathic pain and migraines .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure allows it to serve as a precursor for various derivatives that find application in different formulations.

Case Study 1: Enzyme Inhibition

A study published in RSC Advances demonstrated that new benzenesulfonamide derivatives exhibited significant inhibition of carbonic anhydrase IX, with implications for cancer therapy. The study used MDA-MB-231 cell lines to assess cellular uptake and apoptosis induction, revealing promising results for further development of these compounds into therapeutics .

Case Study 2: Antimicrobial Efficacy

Research investigating the antibacterial properties of this compound showed that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics like ciprofloxacin. This positions it as a candidate for further development as an antimicrobial agent .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Reagent for organic synthesis; building block for complex molecules | Oxidation and reduction pathways identified |

| Biological Activity | Enzyme inhibitor; antimicrobial properties | Strong inhibition of CA IX; effective against bacteria |

| Medical Use | Sodium channel blocker; potential treatment for epilepsy and pain | Modulates Nav1.7 channels; effective in pain management |

| Industrial Use | Intermediate in pharmaceutical synthesis | Used in specialty chemical production |

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

- N-(2-Methylbutyl)benzenesulfonamide: This analog features a shorter branched alkyl chain (2-methylbutyl vs. 3-methylbutyl). Studies on insect pheromones indicate that such minor structural differences significantly alter volatility and bioactivity. For instance, N-(2-methylbutyl)acetamide (C1 in ) exhibits lower abundance in Bactrocera tryoni volatiles compared to N-(3-methylbutyl) analogs . Key Data:

| Property | N-(3-Methylbutyl)benzenesulfonamide | N-(2-Methylbutyl)benzenesulfonamide |

|---|---|---|

| Molecular Weight (g/mol) | 245.3 | 231.3 |

| Bioactivity (Insect Attraction) | Moderate | Low |

- N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide :

This derivative replaces the alkyl chain with a methoxybenzoyl group, enhancing crystallinity (melting point: 78–81°C) and altering solubility. X-ray diffraction studies reveal planar geometry at the sulfonamide sulfur, with a mean C–C bond length of 0.004 Å .

Functional Group Modifications on the Benzene Ring

- 4-Methyl-N-(3-methyl-2-butenyl)-N-2-propynylbenzenesulfonamide: The addition of methyl and propargyl groups increases steric hindrance, reducing reactivity in nucleophilic substitution reactions. Its molecular formula (C₁₆H₂₃NO₂S) and higher molecular weight (293.4 g/mol) correlate with decreased solubility in polar solvents .

- N-(2,3-Dimethylphenyl)benzenesulfonamide :

Substitution on the benzene ring (2,3-dimethyl groups) enhances antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to unsubstituted analogs. This is attributed to improved membrane permeability .

Fluorinated Derivatives

- 2-Fluoro-N-(3-methylbutyl)benzenesulfonamide :

Fluorination at the ortho position increases polarity (Rf = 0.26 in petroleum ether/ethyl acetate) and thermal stability (melting point: 142–146°C). ¹⁹F NMR shows a distinct signal at δ -64.22, confirming fluorine incorporation . - N-(3-Fluoro-2-(hydroxy(phenyl)methyl)-3-methylbutyl)benzenesulfonamide :

This fluorinated analog demonstrates radical stabilization in light-initiated reactions, with ESI-HRMS data (m/z 373.1775) validating its stability under photochemical conditions .

Biological Activity

N-(3-methylbutyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological properties. The presence of the 3-methylbutyl group enhances its lipophilicity, which facilitates cellular penetration and interaction with biological targets. The sulfonamide moiety allows for hydrogen bonding with enzymes and receptors, influencing their activity and function.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition is crucial for its antimicrobial and anticancer effects.

- Interaction with Molecular Targets : The sulfonamide group can form hydrogen bonds with amino acids in proteins, modulating their activity. This interaction is key in various therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 6.72 mg/mL and 6.63 mg/mL, respectively .

- Anti-inflammatory Properties : In vivo studies indicate that this compound can inhibit carrageenan-induced rat paw edema by up to 94.69%, showcasing its potential as an anti-inflammatory agent .

- Anticancer Potential : Research suggests that this compound may induce apoptosis in cancer cell lines, particularly in MDA-MB-231 cells, indicating its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity (%) | Anticancer Activity |

|---|---|---|---|

| This compound | 6.72 mg/mL (E. coli) | 94.69% | Apoptosis induction |

| N-butylbenzenesulfonamide | 7.50 mg/mL (E. coli) | 85% | Moderate |

| N-ethylbenzenesulfonamide | 8.00 mg/mL (E. coli) | 80% | Low |

This table illustrates that this compound exhibits superior antimicrobial and anti-inflammatory activities compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamides, including this compound, revealing its potent action against common bacterial strains .

- In Vivo Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects using a rat model, demonstrating significant reduction in edema when treated with this compound .

- Cancer Cell Line Studies : Research focused on the anticancer properties showed that treatment with this compound led to a marked increase in apoptosis markers in breast cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.